

Application Note: Quantification of Human LAMA3 Gene Expression using Quantitative PCR

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Compound of Interest

Compound Name: *laminin alpha 3*

Cat. No.: *B1171055*

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Introduction

Laminin Subunit Alpha 3 (LAMA3) is a crucial protein-coding gene that provides instructions for making the alpha-3 subunit of laminin 332 (also known as laminin-5).[1] Laminins are a major component of the basement membrane, playing a vital role in tissue architecture by mediating cell adhesion, migration, proliferation, and differentiation.[2][3] The LAMA3-containing laminin 332 is essential for the integrity of epithelial tissues, particularly the skin, by forming anchoring filaments that connect the epidermis to the underlying dermis.[1]

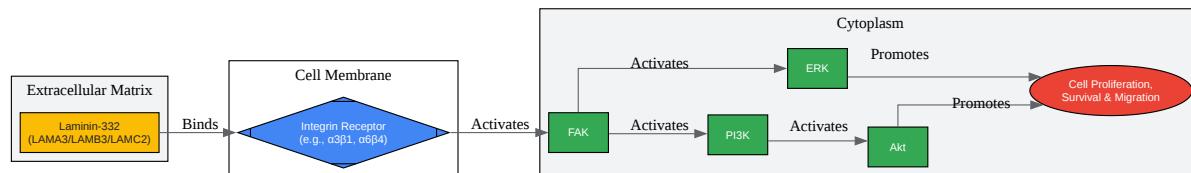
Alterations in LAMA3 expression have been linked to various pathological conditions. Mutations in the LAMA3 gene are associated with severe skin blistering diseases like Junctional Epidermolysis Bullosa.[4][5] Furthermore, dysregulated LAMA3 expression is frequently observed in various cancers, where it can either promote or suppress tumor progression depending on the cancer type.[2][3] For instance, LAMA3 is often upregulated in pancreatic and stomach adenocarcinoma while being downregulated in breast and colon cancer.[2] This makes LAMA3 a gene of significant interest for both basic research and as a potential biomarker in drug development.

Quantitative PCR (qPCR) is a highly sensitive and specific method for measuring gene expression levels. This application note provides a protocol for the reliable quantification of

human LAMA3 mRNA levels from total RNA using SYBR Green-based qPCR.

LAMA3 Signaling Pathway

LAMA3, as part of the laminin-332 heterotrimer, interacts with cell surface receptors, primarily integrins, to activate downstream signaling cascades. This interaction is fundamental for cell adhesion, migration, and survival. The diagram below illustrates a simplified representation of the LAMA3-integrin signaling pathway, which often involves the PI3K-Akt and MAPK pathways, both critical in cancer biology.^[3]



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A simplified diagram of the LAMA3 (as part of Laminin-332) signaling cascade.

Protocol: LAMA3 Gene Expression Analysis by qPCR

This protocol outlines the necessary steps for quantifying human LAMA3 gene expression from total RNA, including reverse transcription and SYBR Green-based qPCR.

I. Recommended qPCR Primers for Human LAMA3

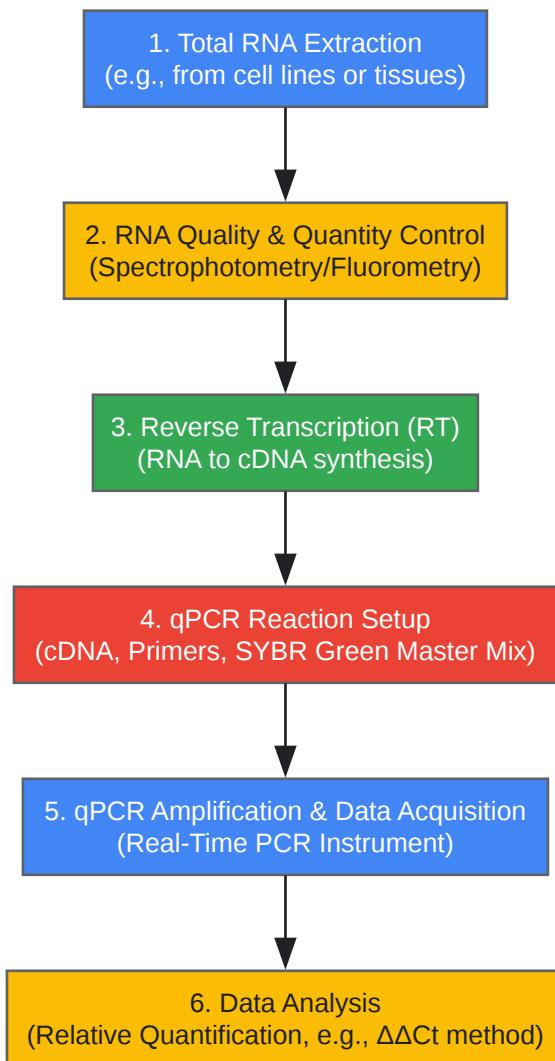
A validated qPCR primer pair is critical for accurate and reproducible results.^[6] The following primer set has been referenced for the detection of human LAMA3.

Parameter	Sequence / Information
Gene Symbol	LAMA3
NCBI Accession No.	NM_198129
Forward Primer (5'-3')	TAGAGGAAGCCTCTGACACAGG [7]
Reverse Primer (5'-3')	CCGATAGTATCCAGGGCTACAAC [7]

Note: Primers should be reconstituted in nuclease-free water to a stock concentration of 10 µM.

II. Experimental Workflow

The overall workflow involves extracting high-quality RNA, converting it to cDNA, performing the qPCR amplification, and finally, analyzing the resulting data.



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A schematic overview of the gene expression analysis workflow using qPCR.

III. Step-by-Step Methodology

A. RNA Isolation and Reverse Transcription

- RNA Extraction: Isolate total RNA from cell lines or tissues using a standard reagent like TRIzol or a column-based kit, following the manufacturer's instructions. Ensure procedures are performed in an RNase-free environment.^[8]
- RNA Quantification and Quality Control: Measure RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

- Reverse Transcription (cDNA Synthesis): Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.[\[9\]](#) Follow the manufacturer's protocol.

B. qPCR Reaction Setup

- Thaw all reagents (SYBR Green Master Mix, primer stocks, cDNA, nuclease-free water) on ice.
- Prepare a master mix for the number of reactions required (including no-template controls and replicates). It is recommended to run all samples in triplicate.
- The following table provides a recommended setup for a single 20 µL reaction:

Component	Volume (µL)	Final Concentration
2x SYBR Green Master Mix	10 µL	1x
Forward Primer (10 µM)	0.4 µL	200 nM
Reverse Primer (10 µM)	0.4 µL	200 nM
cDNA Template (diluted 1:10)	2 µL	~10-50 ng
Nuclease-Free Water	7.2 µL	-
Total Volume	20 µL	

- Aliquot 18 µL of the master mix into each qPCR well or tube.
- Add 2 µL of the appropriate diluted cDNA sample or nuclease-free water (for the No-Template Control) to the respective wells.[\[10\]](#)
- Seal the plate or cap the tubes, centrifuge briefly to collect contents, and place in the qPCR instrument.

C. Thermal Cycling Protocol

The following is a standard three-step cycling protocol. Optimal temperatures and times may vary slightly depending on the qPCR instrument and master mix used.[\[7\]](#)[\[11\]](#)

Stage	Step	Temperature (°C)	Time	Cycles
1	Polymerase Activation	95	10 min	1
2	Denaturation	95	15 sec	40
	Annealing/Extension	60	1 min	
3	Melt Curve Analysis	60-95	(Instrument Default)	1

IV. Data Analysis and Presentation

Data analysis is typically performed using the comparative Ct ($\Delta\Delta Ct$) method for relative quantification.^[9] This requires the use of a stably expressed housekeeping gene (e.g., GAPDH, ACTB) for normalization.

Example Data:

The following table shows representative data for LAMA3 expression in two cancer cell lines relative to a normal epithelial cell line (Control).

Cell Line	Cancer Type	LAMA3 Avg. Ct	GAPDH Avg. Ct	ΔCt (LAMA3 - GAPDH)	$\Delta\Delta Ct$ (vs. Control)	Relative Expression (2- $\Delta\Delta Ct$)
HBE	Normal Bronchial Epithelial	24.5	19.0	5.5	0.0	1.0 (Calibrator)
A549	Lung Adenocarcinoma	26.0	19.2	6.8	1.3	0.41 (Downregulated)
SK-MES-1	Lung Squamous Cell Carcinoma	22.1	18.9	3.2	-2.3	4.92 (Upregulated)

This data is for illustrative purposes only. Pan-cancer analyses have shown that LAMA3 expression is highly variable, with upregulation in cancers like pancreatic adenocarcinoma and downregulation in others like breast cancer.[\[2\]](#)[\[3\]](#)

V. Troubleshooting

- No amplification in samples: Check RNA/cDNA integrity, ensure correct master mix composition, or verify primer reconstitution.
- High Ct values: May indicate low target expression or inefficient amplification. Consider using more input cDNA.
- Multiple peaks in melt curve: Suggests non-specific amplification or primer-dimers. Optimize annealing temperature or redesign primers.
- Amplification in No-Template Control (NTC): Indicates reagent contamination. Use fresh, nuclease-free water and reagents.

For further details on qPCR principles and optimization, please refer to standard molecular biology protocols.[\[8\]](#)[\[9\]](#)

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